3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Beschreibung
“3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one” is a heterocyclic compound featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at the 3-position with a 2-methylphenyl group, while the quinolinone nitrogen is alkylated with a propyl chain.
The compound’s molecular formula is C21H19N3O2, with a molecular weight of 345.40 g/mol. Its synthesis likely involves cyclocondensation reactions between carboxylic acid derivatives and amidoximes, followed by alkylation steps to introduce the propyl group. Structural confirmation would typically rely on techniques like X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (NMR, IR).
Eigenschaften
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-10-6-7-11-18(16)24)21-22-20(23-26-21)15-9-5-4-8-14(15)2/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSBZNIKLLMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline or oxadiazole rings .
Wissenschaftliche Forschungsanwendungen
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the oxadiazole ring or quinolinone core. Key comparisons include:
Key Observations:
- Chlorine substituents (as in BF22796) may improve binding affinity in target proteins but reduce bioavailability due to increased hydrophobicity .
- Quinolinone vs. Agrochemical Scaffolds: Unlike oxadiazon and oxadiargyl (pesticides with dichlorophenyl groups), the target compound’s quinolinone core suggests pharmacological rather than agrochemical applications. Quinolinones often exhibit kinase inhibition or antimicrobial activity, while oxadiazole herbicides rely on redox cycling for phytotoxicity .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP): The target compound’s LogP is estimated to be ~3.5 (methyl group increases hydrophobicity slightly vs. chlorine in BF22796). This contrasts with oxadiazon (LogP ~4.1), which is optimized for soil adsorption in agrochemical use .
- Metabolic Stability: The propyl chain on the quinolinone nitrogen may reduce first-pass metabolism compared to unsubstituted analogs. In contrast, agrochemical oxadiazoles like oxadiargyl incorporate alkynyl groups for oxidative resistance .
Biologische Aktivität
The compound 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.3 g/mol . The structure features an oxadiazole ring combined with a dihydroquinoline moiety, which is significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the oxadiazole moiety, which has been previously linked to antibacterial activity.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines.
The mechanisms through which 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one exerts its effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymatic Targets : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
- Receptor Modulation : It may act as a modulator of certain receptors implicated in pain and inflammatory responses.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one | Moderate | High | Moderate |
| 4-(2-Methylphenyl)-1,2,4-oxadiazole | Low | Moderate | Low |
| 5-(Phenyl)-1,2,4-oxadiazole | High | Low | Moderate |
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study on Antimicrobial Effectiveness : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development into an antimicrobial agent.
- Cancer Cell Line Study : In vitro studies using breast and lung cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations around 25 µM after 48 hours of exposure.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
